molecular formula C6H7ClN2 B1595953 (3-Chlorophenyl)hydrazine CAS No. 14763-20-3

(3-Chlorophenyl)hydrazine

Cat. No.: B1595953
CAS No.: 14763-20-3
M. Wt: 142.58 g/mol
InChI Key: GFPJLZASIVURDY-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)hydrazine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of phenylhydrazine, where a chlorine atom is substituted at the third position of the phenyl ring. This compound is of significant interest due to its applications in various fields, including organic synthesis and medicinal chemistry.

Scientific Research Applications

(3-Chlorophenyl)hydrazine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Chlorophenyl)hydrazine can be synthesized through several methods. One common approach involves the reduction of 3-chloronitrobenzene using hydrazine hydrate in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under reflux conditions in an ethanol solvent.

Industrial Production Methods: On an industrial scale, this compound is produced through a multi-step process involving diazotization, reduction, purification, and salt formation. The diazotization step involves the reaction of 3-chloroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reduced to this compound using a reducing agent such as sodium sulfite .

Chemical Reactions Analysis

Types of Reactions: (3-Chlorophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azobenzenes.

    Reduction: It can be reduced to form aniline derivatives.

    Substitution: It participates in nucleophilic substitution reactions, particularly with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride are employed.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed:

Comparison with Similar Compounds

    4-Chlorophenylhydrazine: Similar structure but with the chlorine atom at the fourth position.

    Phenylhydrazine: Lacks the chlorine substitution.

    Carbonyl cyanide m-chlorophenyl hydrazone: A derivative used as an uncoupler of oxidative phosphorylation.

Uniqueness: (3-Chlorophenyl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(3-chlorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-5-2-1-3-6(4-5)9-8/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPJLZASIVURDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163761
Record name (3-Chlorophenyl)hydrazine
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Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14763-20-3
Record name (3-Chlorophenyl)hydrazine
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Record name (3-Chlorophenyl)hydrazine
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Record name (3-Chlorophenyl)hydrazine
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Record name (3-chlorophenyl)hydrazine
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Record name (3-Chlorophenyl)hydrazine
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Synthesis routes and methods

Procedure details

3-chloroaniline (K-IV) (1 eq., 50 g) was dissolved at −5 to 0° C. in concentrated HCl (300 ml) and stirred for 10 min. A mixture of NaNO2 (1.2 eq., 32.4 g), water (30 ml), SnCl2.2H2O (2.2 eq., 70.6 g) and concentrated HCl (100 ml) was added dropwise over a period of 3 h while maintaining the temperature. After stirring for a further 2 h at −5 to 0° C., the reaction mixture was set to pH 9 using NaOH solution and extracted with EtOAc (250 ml). The combined organic phases were dried over magnesium sulfate and the solvent was removed under vacuum. The purification by column chromatography (SiO2, 8% EtOAc/hexane) produced 40 g (72% yield) of (3-chlorophenyl)hydrazine (K-IV) as a brown oil.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
32.4 g
Type
reactant
Reaction Step Two
Quantity
70.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a common application of (3-Chlorophenyl)hydrazine in organic synthesis?

A1: this compound is frequently employed in synthesizing substituted indole-3-acetic acids. These compounds are analogs of the plant hormone indole-3-acetic acid (IAA) and are valuable tools in plant biology research. The synthesis involves reacting this compound with a labeled 2-oxoglutarate, yielding the desired halogenated indole-3-acetic acid. []

Q2: Are there any known challenges in the synthesis of specific isomers using this compound?

A3: Yes, using this compound in the synthesis of chloro-substituted indole-3-acetic acids can result in a mixture of isomers. Specifically, the reaction yields both 4-chloro and 6-chloro isomers, which require separation using techniques like C18-reverse phase high-performance liquid chromatography. [] This highlights the importance of isomer control and purification strategies in such synthetic applications.

Q3: Does this compound have any documented impact on mitochondrial function?

A4: While the provided research doesn't directly investigate this compound's impact on mitochondria, it mentions a related compound, carbonyl cyanide 3-chlorophenyl hydrazine (CCCP). CCCP is a known uncoupler of oxidative phosphorylation, meaning it disrupts the proton gradient across the mitochondrial membrane, ultimately hindering ATP synthesis. [, ] Given the structural similarities, it is plausible that this compound could exhibit similar effects on mitochondria, although further research is needed to confirm this.

Q4: Can flow cytometry be used to study the interactions of nano-carriers with bacteria?

A5: Yes, flow cytometry is a valuable tool to study bacteria-nanoparticle interactions. In a study examining the antibacterial effects of essential oil components encapsulated in lipid nanocapsules (LNCs) against Acinetobacter baumannii, researchers used flow cytometry to analyze these interactions. [] This technique allowed for real-time monitoring of the interactions between fluorescently labeled LNCs and bacteria, providing insights into the LNCs' mechanism of action. []

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